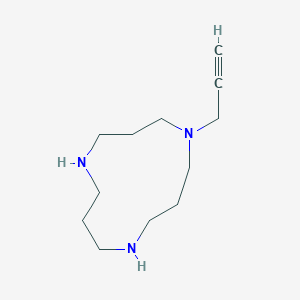
1-Prop-2-ynyl-1,5,9-triazacyclododecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Prop-2-ynyl-1,5,9-triazacyclododecane is a cyclic organic compound with the molecular formula C9H21N3 It is a member of the triazacyclododecane family, which is characterized by a twelve-membered ring containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Prop-2-ynyl-1,5,9-triazacyclododecane can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of 1,5,9-triazacyclododecane with propargyl bromide in the presence of a base such as sodium hydride. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-Prop-2-ynyl-1,5,9-triazacyclododecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; in anhydrous ether or THF.
Substitution: Halogens, electrophiles; in the presence of a base or catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as alcohols or ketones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with various functional groups depending on the electrophile used.
Applications De Recherche Scientifique
1-Prop-2-ynyl-1,5,9-triazacyclododecane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the synthesis of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-Prop-2-ynyl-1,5,9-triazacyclododecane involves its ability to form stable complexes with metal ions. The nitrogen atoms in the triazacyclododecane ring act as coordination sites, allowing the compound to bind to metal ions and stabilize them. This property is particularly useful in catalysis and drug delivery, where the compound can facilitate the transport and release of metal ions or drugs to specific targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5,9-Triazacyclododecane: The parent compound without the prop-2-ynyl group.
1,4,7-Triazacyclononane: A smaller ring analog with nine members.
1,4,7,10-Tetraazacyclododecane: A larger ring analog with four nitrogen atoms.
Uniqueness
1-Prop-2-ynyl-1,5,9-triazacyclododecane is unique due to the presence of the prop-2-ynyl group, which imparts additional reactivity and potential for functionalization. This makes it a versatile compound for various applications, particularly in the formation of metal complexes and advanced materials .
Propriétés
Formule moléculaire |
C12H23N3 |
|---|---|
Poids moléculaire |
209.33 g/mol |
Nom IUPAC |
1-prop-2-ynyl-1,5,9-triazacyclododecane |
InChI |
InChI=1S/C12H23N3/c1-2-10-15-11-4-8-13-6-3-7-14-9-5-12-15/h1,13-14H,3-12H2 |
Clé InChI |
KHCZNKJWBRYOGU-UHFFFAOYSA-N |
SMILES canonique |
C#CCN1CCCNCCCNCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















